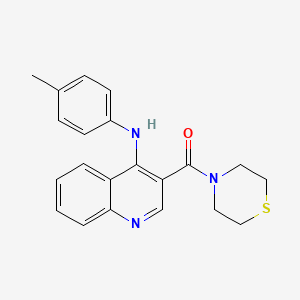

Thiomorpholino(4-(p-tolylamino)quinolin-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

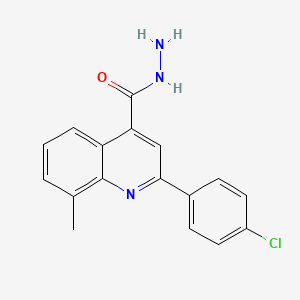

Synthesis Analysis

The synthesis of quinoline derivatives, such as Thiomorpholino(4-(p-tolylamino)quinolin-3-yl)methanone, has been a topic of interest in recent years due to their versatile applications in industrial and synthetic organic chemistry . A transition metal-free protocol has been developed for the synthesis of 3-acyl quinolines through aza-Michael addition and intramolecular annulation of enaminones with anthranils . Both methanesulfonic acid (MSA) and NaI play an important role in the reaction .Applications De Recherche Scientifique

Anticancer Activity

A study by Othman et al. (2019) on the synthesis and evaluation of substituted thiophene-quinoline derivatives, including thiomorpholino(4-(p-tolylamino)quinolin-3-yl)methanone analogs, highlighted their potential as anticancer agents. The research demonstrated that certain compounds exhibited potent and selective cytotoxic effects against cervical (HeLa) and breast (MCF-7) cancer cell lines. The study suggests that these compounds' structural features significantly contribute to their anticancer activities, with potential for further development into therapeutic agents (Othman et al., 2019).

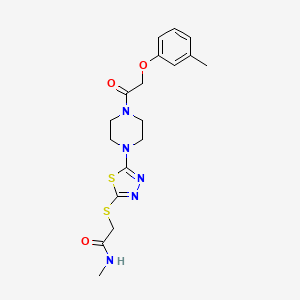

Antimicrobial Properties

Research conducted by Kardile and Kalyane in 2010 explored the antimicrobial activity of 4-thiomorpholine-4ylbenzohydrazide derivatives, closely related to thiomorpholino(4-(p-tolylamino)quinolin-3-yl)methanone. The study reported the synthesis of novel compounds showing significant antimicrobial effects. This work supports the potential of thiomorpholine and quinoline derivatives as a basis for developing new antimicrobial agents, addressing the need for safer, less toxic, and more readily available therapeutic options (Kardile & Kalyane, 2010).

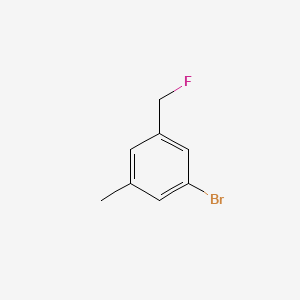

Material Science and Sensing Applications

A distinct application outside of biomedicine is found in the work by Inoue and Kirchhoff (2002), who developed a chemically modified electrode for the sensitive and selective determination of thiol-containing compounds, using coenzyme pyrroloquinoline quinone (PQQ) as a detector. Although not directly involving thiomorpholino(4-(p-tolylamino)quinolin-3-yl)methanone, this research demonstrates the broader utility of quinoline derivatives in developing advanced material science applications, particularly in analytical chemistry for detecting biological and chemical agents (Inoue & Kirchhoff, 2002).

Propriétés

IUPAC Name |

[4-(4-methylanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3OS/c1-15-6-8-16(9-7-15)23-20-17-4-2-3-5-19(17)22-14-18(20)21(25)24-10-12-26-13-11-24/h2-9,14H,10-13H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXLGNLKHOVLEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

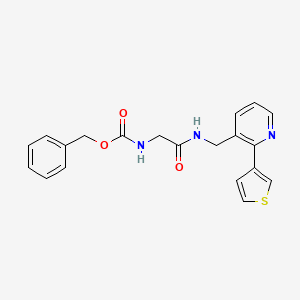

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiomorpholino(4-(p-tolylamino)quinolin-3-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2503040.png)

![5-chloro-2-(methylsulfanyl)-N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B2503045.png)

![1-(2,3-Dimethylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2503046.png)

![2-[({3-Bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid hydrobromide](/img/structure/B2503049.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-fluoro-4-methylbenzenesulfonamide](/img/structure/B2503058.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,5-dimethoxybenzoate](/img/structure/B2503060.png)